Differentiation via Physicochemical and Structural Properties Against the Non-Brominated Analog
The presence of the bromine atom in 5-Bromo-4-pyridin-2-ylpyridin-2-amine confers distinct physicochemical properties compared to its non-brominated analog, 4-(pyridin-2-yl)pyridin-2-amine. The target compound has a molecular weight of 250.09 g/mol and an XLogP3-AA of 1.8, whereas the non-brominated analog (C10H9N3) has a molecular weight of 171.20 g/mol and an XLogP3 of approximately 0.8 [1]. This difference in lipophilicity and size is a key factor in modulating passive membrane permeability and target binding, making the brominated version a more suitable starting point for lead optimization in certain chemical series [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; MW = 250.09 g/mol |
| Comparator Or Baseline | 4-(pyridin-2-yl)pyridin-2-amine: XLogP3 ≈ 0.8; MW = 171.20 g/mol |
| Quantified Difference | ΔXLogP ≈ +1.0; ΔMW = +78.89 g/mol |
| Conditions | Computed properties from chemical structure (PubChem) |
Why This Matters
The 1.0-unit increase in logP and higher molecular weight influence absorption and distribution properties, guiding medicinal chemists in selecting the appropriate core for lead optimization campaigns.
- [1] PubChem. (2024). Compound Summary for CID 121439187, 5-Bromo-4-(pyridin-2-yl)pyridin-2-amine. National Center for Biotechnology Information. View Source
